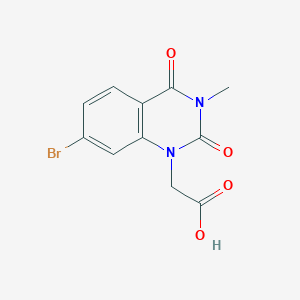
2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” is a quinoxaline derivative . Quinoxalines are multi-nitrogen heterocyclic compounds that have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . This compound is an essential intermediate to obtain the drug Erdafitinib .
Synthesis Analysis
The synthesis of quinoxaline derivatives like “this compound” involves the use of anthranilic acid or one of its functional derivatives as the starting materials . In one method, 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one were used as raw materials, with triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a quinoxaline core that is substituted with various functional groups . The compound is part of the larger family of quinazolinones, which are important heterocyclic compounds with a wide range of biological activities .Chemical Reactions Analysis
Quinazolinones, including “this compound”, can undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by its ease of condensation with aldehydes to give the corresponding 2-styryl derivatives .科学的研究の応用
Synthesis and Potential Uses
Fluorescent Brightening Agents : The synthesis of 2-Aryl-6-substituted quinolines, which can be related to the structural motif of the mentioned compound, has been studied for their potential use as fluorescent brightening agents. The research highlighted the condensation and modification processes to obtain derivatives with desired fluorescent properties (D. W. Rangnekar & G. Shenoy, 1987).
Antimicrobial and Analgesic Activities : Derivatives of 2-methyl-3-aminoquinazolin-4(3H)-ones, including brominated compounds, have been synthesized and tested for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This indicates the broad spectrum of biological activities that can be associated with structurally related compounds (S. Sahu et al., 2008).
Anticonvulsant Activity : A novel approach to synthesize derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, closely related to the query compound, demonstrated potential anticonvulsant activity. This study underscores the pharmaceutical application of such derivatives in developing new treatments for convulsive disorders (Wassim El Kayal et al., 2019).
Antimicrobial Properties
- Newer Quinazolinones : Research into the synthesis and antimicrobial activity of newer quinazolinones, which share a similar structural backbone with the specified compound, has revealed the potential for these compounds to act against various microbial strains, thus offering insights into the development of novel antimicrobial agents (J. A. Patel et al., 2006).
将来の方向性
The future directions for “2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and industry. Given their wide range of biological activities, these compounds could be promising candidates for the development of new drugs .
特性
IUPAC Name |
2-(7-bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-13-10(17)7-3-2-6(12)4-8(7)14(11(13)18)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUDUBGUGYWIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)Br)N(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2693975.png)
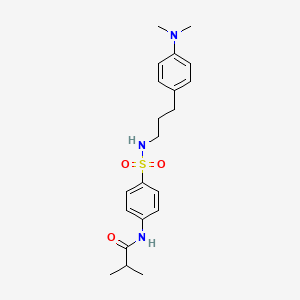
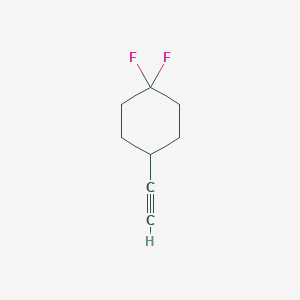

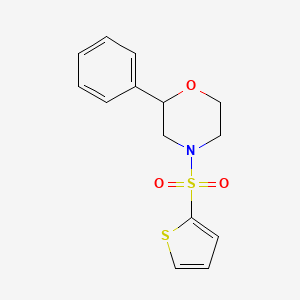
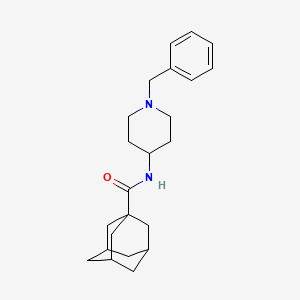
![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)
![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)
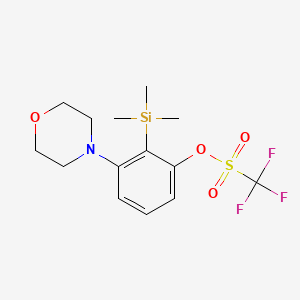
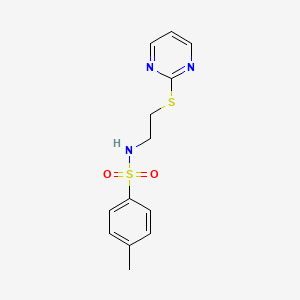
![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)